Nonyl 2-hydroxybenzoate

CAS No.: 19666-12-7

Cat. No.: VC18462761

Molecular Formula: C16H24O3

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19666-12-7 |

|---|---|

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.36 g/mol |

| IUPAC Name | nonyl 2-hydroxybenzoate |

| Standard InChI | InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |

| Standard InChI Key | VNCXHTZWYIBJTA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCOC(=O)C1=CC=CC=C1O |

Introduction

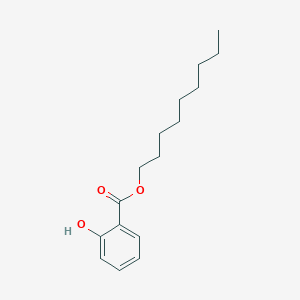

Structural and Chemical Identity of Nonyl 2-Hydroxybenzoate

Nonyl 2-hydroxybenzoate is characterized by a benzene ring substituted with a hydroxyl group at the ortho position (carbon 2) and a nonyl ester group at the carboxylic acid position. This configuration distinguishes it from its para-substituted analog, nonyl 4-hydroxybenzoate, which features the hydroxyl group at carbon 4 . The structural formula is represented as:

Key identifiers include the CAS registry number 19666-12-7 and synonyms such as "nonyl salicylate" and "2-hydroxybenzoic acid nonyl ester" . Its IUPAC name, nonyl 2-hydroxybenzoate, explicitly defines the esterification of salicylic acid with a nonyl alcohol moiety.

Synthesis and Production Methods

Chemical Synthesis

Nonyl 2-hydroxybenzoate is typically synthesized via esterification reactions between salicylic acid and nonyl alcohol. This process employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

Industrial-scale production often utilizes Dean-Stark traps to remove water, shifting the equilibrium toward ester formation. Purification involves distillation or column chromatography to isolate the product from unreacted starting materials and by-products .

Microbial Production

While no direct studies on microbial synthesis of nonyl 2-hydroxybenzoate exist, research on related alkyl hydroxybenzoates provides insights. For instance, Microbulbifer marine bacteria produce alkyl esters of 4-hydroxybenzoic acid (4HBA), including nonyl 4-hydroxybenzoate, through enzymatic esterification . Although these organisms primarily yield para-substituted derivatives, metabolic engineering could theoretically redirect biosynthesis toward ortho-substituted analogs.

Physicochemical Properties

Nonyl 2-hydroxybenzoate exhibits properties typical of long-chain alkyl esters, as summarized below:

The compound’s lipophilicity (LogP ≈ 5.22) suggests high solubility in organic solvents and limited aqueous solubility, making it suitable for formulations requiring hydrophobic matrices .

| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time | Source |

|---|---|---|---|---|---|

| Carboxyl Chemistry | 98 | Custom | Quote-based | 10 days | |

| AA BLOCKS | 95 | 1 g | 37 | 12 days | |

| Angene International | 98 | 250 mg | 13 | 10 days |

These suppliers cater to research and development needs, offering quantities from milligrams to kilograms .

Biological Activity and Applications

Cosmetic and Industrial Uses

Nonyl 2-hydroxybenzoate’s lipophilic nature and UV absorption characteristics make it a candidate for use in sunscreens and topical formulations. Its ester group enhances stability compared to free salicylic acid, reducing skin irritation . Industrial applications include its use as a plasticizer or preservative in polymers, though regulatory approval depends on toxicity assessments.

Comparative Analysis with Nonyl 4-Hydroxybenzoate

The positional isomerism between nonyl 2- and 4-hydroxybenzoates significantly impacts their properties:

This comparison underscores the need for targeted research on the ortho isomer’s bioactivity and industrial potential.

Future Research Directions

-

Bioactivity Profiling: Systematic studies to evaluate antimicrobial, antioxidant, and anticancer properties.

-

Synthetic Optimization: Development of green chemistry approaches to improve yield and sustainability.

-

Toxicological Assessments: Acute and chronic toxicity studies to establish safety profiles.

-

Industrial Applications: Exploration in polymer science and cosmetic formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume